N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(4-fluorophenyl)methylcarbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-15-5-1-14(2-6-15)12-21-19(25)23-17-7-3-13(4-8-17)11-18(24)22-16-9-10-16/h1-8,16H,9-12H2,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQZOBHCPNTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl acetamide: This step involves the reaction of cyclopropylamine with acetic anhydride to form N-cyclopropylacetamide.
Introduction of the fluorobenzyl group: The next step involves the reaction of N-cyclopropylacetamide with 4-fluorobenzyl isocyanate to form the intermediate N-cyclopropyl-2-(4-(4-fluorobenzyl)ureido)acetamide.
Final coupling: The final step involves the coupling of the intermediate with 4-aminophenylacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ureido-Acetamide Derivatives
The target compound’s key structural differentiator is the 4-fluorobenzyl group attached to the urea moiety. Comparisons with analogous compounds highlight how substituent modifications influence molecular properties and bioactivity:
Notes:
- *Estimated molecular weight for the target compound based on structural analogy.
- The 4-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to bulkier substituents like trifluoromethyl () or heterocyclic indole () .
- Compound 8b () demonstrates that fluorinated aryl ureas can achieve potent EGFR inhibition, suggesting the target compound’s 4-fluorobenzyl group could similarly optimize interactions with EGFR’s ATP-binding pocket .
Role of Acetamide Backbone and Cyclopropylamine
The acetamide backbone is a common feature in kinase inhibitors (e.g., EGFR-targeting compounds in ). The cyclopropylamine group in the target compound may enhance metabolic stability compared to simpler alkylamines (e.g., N-methyl in b) by restricting conformational flexibility .
Biological Activity
N-cyclopropyl-2-(4-(3-(4-fluorobenzyl)ureido)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, with a focus on its antimicrobial and anticonvulsant properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to a class of N-substituted acetamides, characterized by the presence of a cyclopropyl group and a fluorobenzyl moiety. The structural formula can be represented as follows:
This structure is vital for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli . The presence of halogenated substituents, such as fluorine, significantly enhances lipophilicity, allowing these compounds to penetrate cell membranes more effectively.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Notes |
|---|---|---|---|
| N-(4-fluorophenyl)-2-chloroacetamide | Effective | Less effective | High lipophilicity |
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Moderate | Enhanced membrane penetration |
| This compound | TBD | TBD | Requires further investigation |
2. Anticonvulsant Activity
Compounds structurally similar to this compound have been evaluated for anticonvulsant properties. Research indicates that modifications in the molecular structure can lead to significant changes in efficacy against seizures in animal models. For example, derivatives containing fluorinated groups have shown increased activity in the maximal electroshock (MES) test .
Case Study: Anticonvulsant Testing
In a study evaluating various acetamides, compounds were administered at doses ranging from 30 mg/kg to 300 mg/kg. The findings indicated that certain derivatives provided substantial protection against induced seizures, highlighting the importance of specific substituents in enhancing biological activity .
Table 2: Anticonvulsant Activity Results
| Compound | Dose (mg/kg) | MES Test Outcome |
|---|---|---|
| N-cyclopropyl-2-acetamide | 100 | Significant protection |
| N-(3-chlorophenyl)-2-acetamide | 300 | Moderate protection |
| N-(4-fluorophenyl)-2-acetamide | 100 | High protection |
The biological mechanisms underlying the activities of these compounds are complex and involve multiple pathways:
- Antimicrobial Mechanism : The antimicrobial action is primarily attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential cellular processes.
- Anticonvulsant Mechanism : The anticonvulsant effects are thought to result from modulation of neurotransmitter systems, particularly through GABAergic pathways or inhibition of excitatory neurotransmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
